
2-(Cyclohexylmethoxy)-4,6-dimethylpyridine-3-carboxylic acid
Overview
Description
2-(Cyclohexylmethoxy)-4,6-dimethylpyridine-3-carboxylic acid (CMPD) is a synthetic molecule that has a wide range of applications in the scientific community. It is an organic compound that has a wide range of properties and can be used as a synthetic reagent in various scientific experiments. CMPD is a versatile molecule that can be used to synthesize various compounds, to study the mechanism of action of various drugs, and to study the biochemical and physiological effects of various compounds. In
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
Suzuki–Miyaura (SM) cross-coupling: is a pivotal carbon–carbon bond-forming reaction in organic chemistry. The compound can be utilized as a boron reagent in SM coupling due to its structural compatibility with boronic acids and esters. This application is significant in synthesizing pharmaceuticals, agrochemicals, and organic materials .
Anti-Melanogenic Activity
In the field of dermatology and cosmetic science, this compound has been studied for its anti-melanogenic properties . It shows potential in inhibiting melanin production, which is crucial for treating hyperpigmentation disorders. Derivatives of this compound have been synthesized and evaluated for their efficacy in reducing melanin synthesis in cells .
Tyrosinase Inhibition
Related to its anti-melanogenic activity, this compound serves as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in the melanin biosynthesis pathway. Inhibitors of tyrosinase are sought after for their therapeutic potential in conditions like melasma and age spots, as well as in the food industry to prevent browning in fruits and vegetables .
Medicinal Chemistry
The compound’s derivatives are being explored in medicinal chemistry for their biological activities. Chemical modification and optimization of such compounds are essential steps in identifying promising lead compounds for drug development. This process involves evaluating the biological activity and optimizing the compound’s structure for increased efficacy and safety .
Responsive Surfactant Synthesis
In materials science, this compound can be used to synthesize responsive surfactants . These surfactants can change their properties in response to environmental stimuli like pH, temperature, or the presence of certain ions or gases. Such materials have applications in drug delivery systems and the creation of smart materials .
Organic Synthesis
Lastly, in organic synthesis , this compound can be a precursor or an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable tool for chemists in creating new compounds with desired properties .
properties
IUPAC Name |
2-(cyclohexylmethoxy)-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-8-11(2)16-14(13(10)15(17)18)19-9-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQSOGRQEADYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)OCC2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1455433-22-3 | |
| Record name | 2-(cyclohexylmethoxy)-4,6-dimethylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



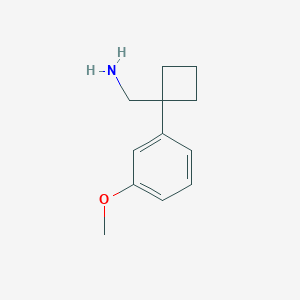
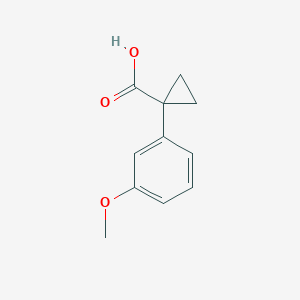

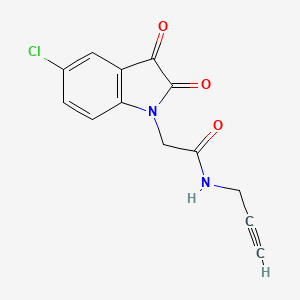



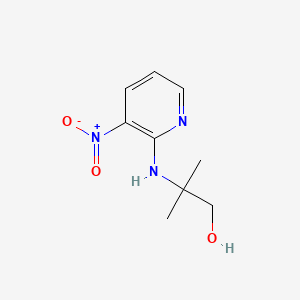
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)

![4-[Cyclohexyl(methyl)amino]benzoic acid](/img/structure/B1453675.png)
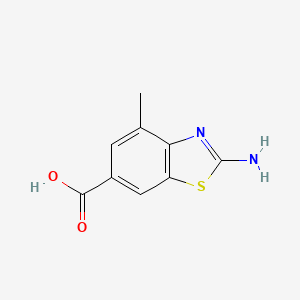

![N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1453680.png)